![molecular formula C10H9N5 B2462935 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1374408-32-8](/img/structure/B2462935.png)
3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine, also known as IIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both an indole and a triazole ring, which makes it a promising candidate for various biological studies.
Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine” could potentially be used in the synthesis of these derivatives .
Treatment of Various Disorders
Indole derivatives have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . This compound, being an indole derivative, could potentially have similar applications .
Biological Activities
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . “3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine”, as an indole derivative, could potentially exhibit these activities .
Potential Enzyme Inhibitor
Some studies suggest that certain indole derivatives may act as an inhibitor for certain enzymes. For instance, research has investigated its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. This compound could potentially have similar inhibitory effects.
Antiviral Activity
Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . “3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine” could potentially have similar antiviral properties .
Antimycobacterial Agents
Certain indole derivatives have been synthesized and reported as antimycobacterial agents . This compound could potentially be used in the development of new antimycobacterial agents .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
5-(1H-indol-2-yl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-10-13-9(14-15-10)8-5-6-3-1-2-4-7(6)12-8/h1-5,12H,(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEORTNQDYIEQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine |
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